molecular formula C16H14N2O B1274571 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde CAS No. 612046-98-7

1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde

Cat. No. B1274571
M. Wt: 250.29 g/mol
InChI Key: LWVGAVYKVRKLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde" is a derivative of the benzimidazole class, which is a heterocyclic compound featuring a fusion of benzene and imidazole rings. Benzimidazoles are notable for their diverse applications in medicinal chemistry due to their biological activity.

Synthesis Analysis

The synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles, which are closely related to the compound , can be achieved through the reaction of o-phenylenediamines with aromatic aldehydes. One method involves using silica sulfuric acid as a catalyst in water or ethanol at ambient temperature, which has been reported to be highly selective and allows for the catalyst to be reused . Another efficient procedure for synthesizing similar compounds utilizes Caro's acid supported on silica gel in ethanol under reflux conditions . These methods highlight the trend towards more environmentally friendly and sustainable synthetic routes, such as the use of water as a solvent and the development of reusable catalysts.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The specific substituents on the benzimidazole core, such as the 1-phenylethyl group and the aldehyde functional group in the compound of interest, can significantly influence the compound's chemical properties and reactivity.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, often facilitated by their nitrogen atoms in the imidazole ring. The synthesis of 1-vinylpyrrole-benzimidazole ensembles, for example, involves the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, which can proceed directly or via intermediate Schiff bases . These reactions typically result in compounds with interesting photophysical properties, such as fluorescence in the blue region, which is significant for practical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's solubility, melting point, and stability. For instance, the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions using iron(III) phosphate as a catalyst demonstrates the potential for high yields and mild reaction conditions . This approach also emphasizes the importance of green chemistry principles in the synthesis of benzimidazole derivatives, aiming to reduce the environmental impact of chemical processes.

Scientific Research Applications

Synthesis and Fluorescence

1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde, through its derivatives, plays a critical role in synthesizing fluorescent compounds. For example, Trofimov et al. (2009) demonstrated the synthesis of 1-vinylpyrrole-benzimidazole ensembles, which are intensely fluorescent, particularly in the blue region (Trofimov et al., 2009). This indicates potential applications in fields requiring fluorescent tagging or imaging.

Anticancer Properties

The derivatives of 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde have been explored for their potential as anticancer agents. Anwar et al. (2023) synthesized indole-3-substituted-2-benzimidazoles and benzothiazoles, which showed efficacy against various cancer cell lines, highlighting the compound's role in developing novel anticancer drugs (Anwar et al., 2023).

Catalysis in Organic Synthesis

In the field of organic synthesis, compounds like 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde are used as precursors or intermediates in catalysis. Sharma et al. (2017) reported that complexes involving benzimidazole derivatives acted as catalysts for alcohol oxidation and synthesis of heterocycles (Sharma et al., 2017). This showcases the compound's utility in facilitating chemical transformations.

Spectroscopic Properties and Electronic Structure

The spectroscopic properties and electronic structure of benzimidazole derivatives are of significant interest. Tie-gang et al. (2011) synthesized benzimidazole compounds containing pyrazole groups, finding them to have stable structures and strong fluorescence, indicating potential applications in bioassays and DNA probes (Tie-gang et al., 2011).

properties

IUPAC Name

1-(1-phenylethyl)benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVGAVYKVRKLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389932
Record name 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde

CAS RN

612046-98-7
Record name 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.